Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate
Overview
Description
“Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate” is a chemical compound with the molecular formula C8H18NO4P . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phosphonate group attached to a 2-oxoethyl group that is substituted with a dimethylamino group . The exact 3D structure would require more specific analysis tools.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 223.21 . The compound is stored in a refrigerator .Scientific Research Applications
Chemical Reactivity and Synthesis
- Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate exhibits interesting chemical reactivity, particularly in forming cyclic phosphonic analogues and other derivatives. For example, its reaction with primary amines as nucleophiles produces a novel class of cyclic phosphonic analogues of chromone (Budzisz Elż & Pastuszko Slawomir, 1999). Additionally, its interaction with amines, phosphines, and phosphites leads to the formation of various biologically active compounds, as explored in several studies (I. E. Gurevich & J. Tebby, 1995).
Catalysis and Green Chemistry
- This compound is used in catalysis, particularly in green chemistry applications. For instance, its use under solvent-free conditions and microwave irradiation in the presence of molybdate sulfuric acid as a catalyst demonstrates its potential in efficient, environmentally friendly synthesis processes (M. Reddy, G. S. Reddy, & Y. Jeong, 2014).
Synthesis of Novel Compounds
- Research has explored the synthesis of novel compounds using this compound. This includes the creation of various phosphonates and phosphonic diamides with potential medicinal applications. These studies highlight its role in creating new chemical entities with potential biological activity (W. M. Abdou, Assoc. Prof. Abeer A. Shaddy, & M. D. Khidre, 2016).
Materials Science and Polymer Chemistry
- In the field of materials science and polymer chemistry, this compound contributes to the development of polymeric phosphonate esters. These polymers have diverse potential applications and are prepared through polycondensations with diols, demonstrating the compound's versatility in materials synthesis (K. E. Branham, J. Mays, G. M. Gray, P. Bharara, H. Byrd, R. Bittinger, & B. Farmer, 2000).
Electrochemistry and Battery Technology
- Its use in electrochemistry, particularly in battery technology, has been researched. This compound can be used as a non-flammable solvent in lithium batteries, contributing to the development of safer and more efficient energy storage solutions (Jinkui Feng, X. Ai, Yuliang Cao, & H. Yang, 2008).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Properties
IUPAC Name |
2-dimethoxyphosphoryl-N,N-dimethylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO4P/c1-7(2)6(8)5-12(9,10-3)11-4/h5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMQGDLEPLRBSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CP(=O)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513032 | |
Record name | Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62285-48-7 | |
Record name | Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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